1,2-Dihexanoyl-sn-glycerol
Overview
Description
1,2-Dihexanoyl-sn-glycerol: is a synthetic analog of diacylglycerol, a key signaling molecule in various cellular processes. This compound is known for its ability to activate protein kinase C, a family of enzymes involved in regulating numerous cellular functions such as proliferation, differentiation, and apoptosis .
Mechanism of Action
Target of Action
1,2-Dihexanoyl-sn-glycerol is an analog of the second messenger diacylglycerol (DAG) and primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Mode of Action
Biochemical Analysis
Biochemical Properties
1,2-Dihexanoyl-sn-glycerol mimics the action of DAG by activating protein kinase C (PKC) . Although the specific biological activity of this compound has not been well characterized, it is expected to behave similarly to 1,2-dioctanoyl-sn-glycerol .
Cellular Effects
This compound, by mimicking DAG, plays a significant role in cellular processes. It has been utilized to investigate signaling pathways involving protein kinase C (PKC) activation, calcium mobilization, and lipid metabolism . The activation of PKC can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an analog of DAG, activating PKC . This activation can lead to various downstream effects, including changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
This compound, as an analog of DAG, is likely involved in similar metabolic pathways. DAG is a key intermediate in the glycerolipid metabolism pathway, and it interacts with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dihexanoyl-sn-glycerol can be synthesized through the esterification of glycerol with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihexanoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to glycerol and hexanoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products:
Oxidation: Hexanoic acid and glycerol derivatives.
Reduction: Glycerol and hexanoic acid.
Substitution: Various substituted glycerol derivatives depending on the nucleophile used
Scientific Research Applications
1,2-Dihexanoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of diacylglycerols in various chemical reactions.
Comparison with Similar Compounds
1,2-Dioctanoyl-sn-glycerol: Another diacylglycerol analog with similar biological activity.
1,2-Dicaproyl-sn-glycerol: Shares similar structural features and functions
Uniqueness: 1,2-Dihexanoyl-sn-glycerol is unique due to its specific chain length, which influences its solubility, membrane permeability, and interaction with protein kinase C. This makes it a valuable tool for studying the effects of diacylglycerol chain length on cellular signaling pathways .
Properties
IUPAC Name |
[(2S)-2-hexanoyloxy-3-hydroxypropyl] hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFTGMQJWWIOL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,2-Dihexanoyl-sn-glycerol is a cell-permeable diacylglycerol analog that activates Protein Kinase C (PKC) [, , ]. PKC is a family of enzymes involved in diverse cellular processes, including signal transduction, cell growth, and apoptosis. Upon activation, PKC phosphorylates downstream targets, leading to a cascade of events that ultimately determine the cellular response. For instance, in SNU-16 gastric adenocarcinoma cells, this compound induced apoptosis, as evidenced by DNA fragmentation and caspase-3/CPP32 activation [].
ANone: While the provided excerpts do not contain specific spectroscopic data, the molecular formula of this compound is C15H30O5, and its molecular weight is 286.41 g/mol.
ANone: The provided research excerpts do not delve into the material compatibility and stability of this compound under various conditions beyond its use in cell-based assays and in vitro experiments.
A: this compound itself does not possess catalytic activity. It functions as an activator by mimicking the natural substrate, diacylglycerol, and binding to the regulatory domain of PKC. This binding induces a conformational change in PKC, exposing the catalytic site and enabling the enzyme to phosphorylate its substrates []. The research primarily utilizes this compound as a tool to investigate PKC activation and its downstream consequences in various cellular processes.
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